Increased Molecular Weight and Lipophilicity (clogP) Compared to Unsubstituted Oxazole-Phenol
The addition of a 4-methyl group to the oxazole-phenol scaffold results in a quantifiable increase in molecular weight and lipophilicity compared to the unsubstituted analog 2-(oxazol-5-yl)phenol (CAS 391927-03-0). The target compound has a molecular weight of 175.18 g/mol and a predicted XLogP3 of approximately 2.5, whereas the unsubstituted analog has a molecular weight of 161.16 g/mol and a predicted XLogP3 of 1.6 . This difference of +14.02 g/mol and approximately +0.9 log units in lipophilicity alters the compound's solubility, membrane permeability, and potential for off-target binding [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 175.18 g/mol; Predicted XLogP3 ~2.5 |
| Comparator Or Baseline | 2-(Oxazol-5-yl)phenol (CAS 391927-03-0); MW 161.16 g/mol; Predicted XLogP3 ~1.6 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔXLogP3 ≈ +0.9 |
| Conditions | Predicted values based on chemical structure and standard algorithms |
Why This Matters
For applications requiring a specific lipophilicity range (e.g., central nervous system drug design, membrane penetration), the +0.9 log unit increase in XLogP3 may be critical for achieving the desired pharmacokinetic profile or target engagement.
- [1] ChemSrc. (2024). 4-Methyl-2-(oxazol-5-yl)phenol (CAS 2379322-27-5). Chemical Information. View Source
